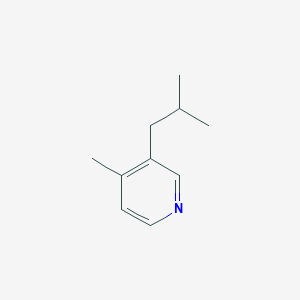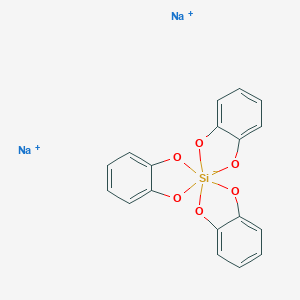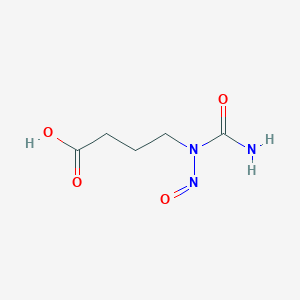
N-(3-Carboxypropyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Carboxypropyl)-N-nitrosourea (CPNU) is a chemical compound that is widely used in scientific research for its unique properties. CPNU belongs to the nitrosourea family of compounds, which are known for their anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea is not fully understood. However, it is believed that N-(3-Carboxypropyl)-N-nitrosourea works by damaging the DNA of cancer cells, which leads to their death. N-(3-Carboxypropyl)-N-nitrosourea is also believed to inhibit the growth and division of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(3-Carboxypropyl)-N-nitrosourea has several biochemical and physiological effects. It has been shown to be toxic to cancer cells, but it can also be toxic to healthy cells. N-(3-Carboxypropyl)-N-nitrosourea can cause DNA damage, which can lead to mutations and cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Carboxypropyl)-N-nitrosourea has several advantages for lab experiments. It is a well-established compound that has been used for many years in scientific research. N-(3-Carboxypropyl)-N-nitrosourea is also relatively easy to synthesize, which makes it accessible to many researchers. However, N-(3-Carboxypropyl)-N-nitrosourea can be toxic to healthy cells, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-Carboxypropyl)-N-nitrosourea in scientific research. One direction is the development of new anti-cancer drugs based on the structure of N-(3-Carboxypropyl)-N-nitrosourea. Another direction is the investigation of the mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea. This could lead to a better understanding of how N-(3-Carboxypropyl)-N-nitrosourea works and how it can be used to treat cancer. Finally, there is a need for more research on the toxicity of N-(3-Carboxypropyl)-N-nitrosourea, especially in healthy cells. This could lead to the development of safer compounds that have similar anti-cancer properties.
Métodos De Síntesis
N-(3-Carboxypropyl)-N-nitrosourea can be synthesized by reacting 3-chloropropionic acid with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with N,N-dimethylformamide to form N-(3-Carboxypropyl)-N-nitrosourea. The synthesis method of N-(3-Carboxypropyl)-N-nitrosourea is well-established and has been used for many years in scientific research.
Aplicaciones Científicas De Investigación
N-(3-Carboxypropyl)-N-nitrosourea is widely used in scientific research for its anti-cancer properties. It has been shown to be effective against a variety of cancers, including brain tumors, breast cancer, and lung cancer. N-(3-Carboxypropyl)-N-nitrosourea is also used in the treatment of glioblastoma, a type of brain cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea is used in the development of new anti-cancer drugs.
Propiedades
Número CAS |
108278-72-4 |
|---|---|
Nombre del producto |
N-(3-Carboxypropyl)-N-nitrosourea |
Fórmula molecular |
C5H9N3O4 |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
4-[carbamoyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H9N3O4/c6-5(11)8(7-12)3-1-2-4(9)10/h1-3H2,(H2,6,11)(H,9,10) |
Clave InChI |
TUKBNBLHKLAQIG-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CN(C(=O)N)N=O |
SMILES canónico |
C(CC(=O)O)CN(C(=O)N)N=O |
Otros números CAS |
108278-72-4 |
Sinónimos |
N-(3-Carboxypropyl)-N-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



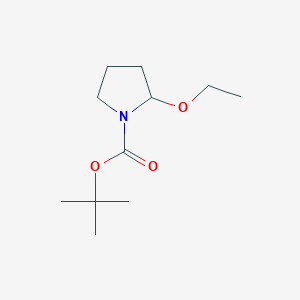
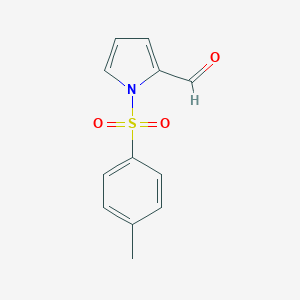
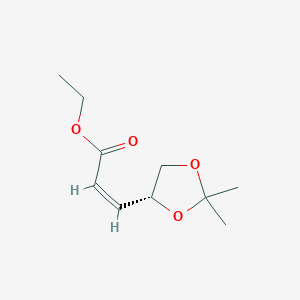
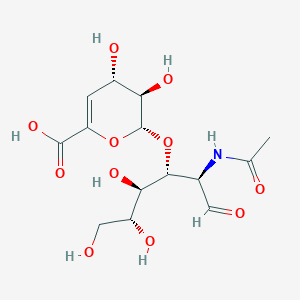
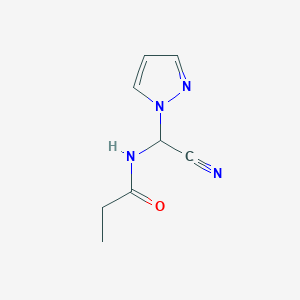
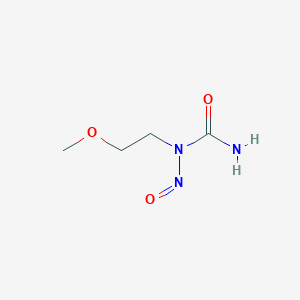
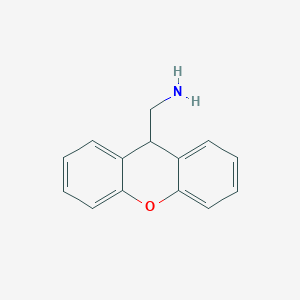
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
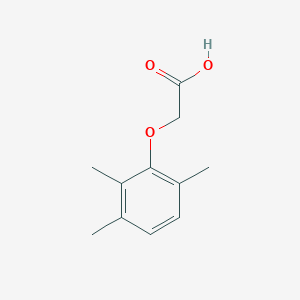
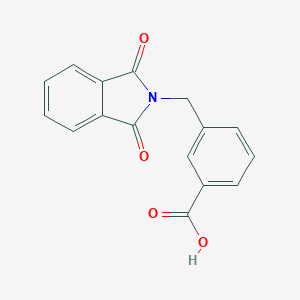
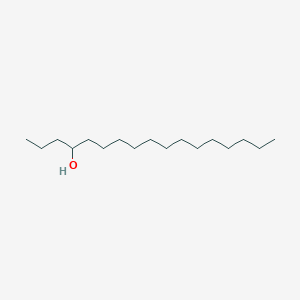
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
